molecular formula C4H12ClNO B12753509 2-Amino-1-butanol hydrochloride CAS No. 59173-62-5

2-Amino-1-butanol hydrochloride

Cat. No.: B12753509
CAS No.: 59173-62-5
M. Wt: 125.60 g/mol
InChI Key: ORIVIUGYHFJFPH-UHFFFAOYSA-N
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Description

2-Amino-1-butanol hydrochloride is an organic compound with the molecular formula C4H11NO·HCl. It is a derivative of 2-amino-1-butanol, a chiral amino alcohol. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-1-butanol hydrochloride can be synthesized through several methods. One common method involves the addition of butene-1 and chlorine to acetonitrile, yielding N-[1-(chloromethyl)propyl]acetimidoyl chloride. This intermediate is then hydrolyzed to N-[1-(chloromethyl)propyl]acetamide, which is further hydrolyzed to produce 2-amino-1-butanol. The final step involves converting 2-amino-1-butanol to its hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-butanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted amino alcohols.

Scientific Research Applications

2-Amino-1-butanol hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1-butanol hydrochloride involves its interaction with specific molecular targets. For instance, in the synthesis of ethambutol, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. Ethambutol inhibits the synthesis of the mycobacterial cell wall, thereby exerting its antibacterial effects .

Comparison with Similar Compounds

2-Amino-1-butanol hydrochloride can be compared with other similar compounds, such as:

These compounds share similar functional groups but differ in their molecular structures, leading to variations in their chemical behavior and applications.

Properties

CAS No.

59173-62-5

Molecular Formula

C4H12ClNO

Molecular Weight

125.60 g/mol

IUPAC Name

2-aminobutan-1-ol;hydrochloride

InChI

InChI=1S/C4H11NO.ClH/c1-2-4(5)3-6;/h4,6H,2-3,5H2,1H3;1H

InChI Key

ORIVIUGYHFJFPH-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)N.Cl

Origin of Product

United States

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